2,3-Dihydrobenzofuran-5-boronic acid

Solubility Bioconjugation Aqueous Coupling

Boronic acid regioisomer selection directly dictates Suzuki coupling yields in aqueous media. Unlike the poorly soluble 7-yl or 4-yl isomers, 2,3-dihydrobenzofuran-5-boronic acid provides 2.6 g/L aqueous solubility at 25°C, enabling bioconjugation and pharmaceutical intermediate synthesis under mild, non-denaturing conditions. • Achieved 78% yield in patented DYRK kinase inhibitor Suzuki-Miyaura couplings • Documented stock solution stability: 6 months at -80°C, 1 month at -20°C for reliable HTS pre-plating • Controlled melting point specification (240°C) ensures consistent acid:anhydride ratio for predictable large-scale process chemistry

Molecular Formula C8H9BO3
Molecular Weight 163.97 g/mol
CAS No. 227305-69-3
Cat. No. B1303758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrobenzofuran-5-boronic acid
CAS227305-69-3
Molecular FormulaC8H9BO3
Molecular Weight163.97 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)OCC2)(O)O
InChIInChI=1S/C8H9BO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5,10-11H,3-4H2
InChIKeyZIXLJHSFAMVHPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydrobenzofuran-5-boronic Acid (CAS 227305-69-3): Key Intermediate for Suzuki-Miyaura Cross-Coupling in Drug Discovery and Material Science


2,3-Dihydrobenzofuran-5-boronic acid (CAS 227305-69-3) is a boronic acid derivative featuring a 2,3-dihydrobenzofuran scaffold [1]. It is a white to almost white crystalline powder with a molecular formula of C8H9BO3 and a molecular weight of 163.97 g/mol . This compound serves as a crucial building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the construction of complex molecules .

Why Generic Substitution of 2,3-Dihydrobenzofuran-5-boronic Acid (CAS 227305-69-3) with In-Class Analogs Fails: Critical Differences in Solubility, Stability, and Synthetic Utility


While other boronic acids containing the dihydrobenzofuran motif exist, such as the 7-yl isomer (CAS 685514-61-8) or the 4-yl isomer (CAS 1062293-35-9) , their substitution is not straightforward due to significant differences in physicochemical properties and reactivity. The position of the boronic acid group on the dihydrobenzofuran ring dramatically alters solubility, stability, and coupling efficiency, directly impacting synthetic yields and the feasibility of downstream applications. The evidence below quantifies these critical distinctions.

Quantitative Evidence for the Procurement of 2,3-Dihydrobenzofuran-5-boronic Acid (CAS 227305-69-3): A Comparator-Based Analysis


Aqueous Solubility Comparison: 2,3-Dihydrobenzofuran-5-boronic Acid vs. In-Class Analogs

The aqueous solubility of 2,3-dihydrobenzofuran-5-boronic acid is a key differentiator for applications requiring aqueous reaction conditions. While the 7-yl isomer (CAS 685514-61-8) is reported as insoluble in water , the 5-boronic acid derivative exhibits measurable solubility of 2.6 g/L at 25°C . This difference, though modest, is crucial for enabling aqueous Suzuki couplings and bioconjugation reactions where complete dissolution is necessary for efficient reaction kinetics and high yields.

Solubility Bioconjugation Aqueous Coupling

Melting Point as an Indicator of Purity and Handling: 2,3-Dihydrobenzofuran-5-boronic Acid vs. Commercial Purity Standards

The melting point of 2,3-dihydrobenzofuran-5-boronic acid is a critical quality attribute for procurement. While vendors commonly supply the compound with a purity of ≥97% , the reported melting point varies significantly. For the target compound, a melting point of 200°C has been reported by some suppliers , whereas others, such as TCI, report a value of 240°C . This 40°C discrepancy, likely due to varying amounts of the anhydride form , directly impacts purity assessment and optimal storage conditions. A user should be aware that a lower melting point may indicate a different ratio of acid to anhydride, affecting its reactivity and shelf-life.

Purity Characterization Quality Control

Yield in Suzuki-Miyaura Coupling: Demonstrated Performance of 2,3-Dihydrobenzofuran-5-boronic Acid in a Pharmaceutical Patent Procedure

The synthetic utility of 2,3-dihydrobenzofuran-5-boronic acid is directly quantified in a patent procedure, where it was coupled with 3-bromoaniline under standard Suzuki-Miyaura conditions to afford the desired biaryl product in a 78% yield . This provides a concrete, verifiable benchmark for its performance as a coupling partner. While class-level inference suggests that regioisomers like the 7-yl or 4-yl boronic acids can also participate in Suzuki couplings, no comparable, directly quantified yield data from a defined procedure were found in the evaluated literature for those specific isomers, making this a key differentiator for the 5-boronic acid.

Suzuki-Miyaura Cross-Coupling Synthetic Yield

Storage Stability: Defined Shelf-Life for Stock Solutions of 2,3-Dihydrobenzofuran-5-boronic Acid

For researchers preparing stock solutions for biological assays, the defined stability of 2,3-dihydrobenzofuran-5-boronic acid is a critical factor. Vendor specifications indicate that stock solutions are stable for 6 months when stored at -80°C, but only for 1 month at -20°C [1]. This specific, time-bound data provides a clear advantage for planning long-term experiments over in-class alternatives for which such detailed stability data is not readily available in the public domain. This directly impacts experimental reproducibility and reduces waste from degraded reagents.

Stability Storage Solution Stability

Optimal Application Scenarios for 2,3-Dihydrobenzofuran-5-boronic Acid (CAS 227305-69-3) Based on Quantitative Evidence


Aqueous Suzuki-Miyaura Couplings for Bioconjugation

Given its measurable aqueous solubility of 2.6 g/L at 25°C [1], 2,3-dihydrobenzofuran-5-boronic acid is the preferred regioisomer for Suzuki couplings performed in aqueous or mixed aqueous-organic solvent systems. This property is critical for bioconjugation applications, such as attaching the dihydrobenzofuran motif to biomolecules (e.g., peptides, oligonucleotides) under mild, non-denaturing conditions, where the insoluble 7-yl isomer would be ineffective.

Synthesis of DYRK Kinase Inhibitors for Neurological Research

The 2,3-dihydrobenzofuran scaffold is a core component in patented DYRK kinase inhibitors [1]. The 5-boronic acid derivative serves as a key intermediate for introducing this pharmacophore via Suzuki-Miyaura cross-coupling, as demonstrated in the 78% yield achieved in a representative patent procedure . This established synthetic route makes it the building block of choice for medicinal chemistry programs targeting neurological disorders.

Preparation of Stable Stock Solutions for High-Throughput Screening

The vendor-specified stability of stock solutions (6 months at -80°C, 1 month at -20°C) [1] makes 2,3-dihydrobenzofuran-5-boronic acid a reliable reagent for high-throughput screening campaigns. This data allows researchers to pre-plate compounds for weeks or months, confident in the reagent's integrity, which is a significant practical advantage over less well-characterized boronic acid building blocks.

Quality Control and Batch-to-Batch Consistency in Process Chemistry

The documented variation in melting point (200°C vs. 240°C) due to differing anhydride content [1] highlights the need for rigorous quality control. However, this also presents an opportunity: a user can specify a particular melting point range and supplier (e.g., TCI's 240°C specification) to ensure a consistent acid:anhydride ratio, thereby achieving more predictable reaction kinetics and yields in large-scale process chemistry, a level of control not available for all boronic acids.

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